D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate
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Overview
Description
D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate is a chemical compound with the molecular formula C18H17F3O4. It is known for its unique structure, which includes a trifluoromethyl group, making it significant in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-(4-trifluoromethylphenoxy)phenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]acetate
- Methyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate
- Propyl 2-[4-(4-trifluoromethylphenoxy)phenoxy]propionate
Uniqueness
D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate stands out due to its specific ethyl ester group, which imparts unique chemical and physical properties. This compound’s trifluoromethyl group enhances its stability and resistance to metabolic degradation, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C18H17F3O4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
ethyl (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3/t12-/m1/s1 |
InChI Key |
FEMOFHMHEFIHKN-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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